molecular formula C2HF2I B12062030 1,1-Difluoro-2-iodoethene

1,1-Difluoro-2-iodoethene

Cat. No.: B12062030
M. Wt: 189.93 g/mol
InChI Key: WSCRLFDLSFDDIS-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-iodoethene (CAS 2925-16-8) is a valuable iodinated trihaloethene that serves as a versatile building block in synthetic organic chemistry . Its structure, featuring a difluoro-substituted double bond and an iodine atom, makes it a useful C2-synthon for various coupling and cycloaddition reactions, allowing researchers to efficiently introduce a difluoroethylene group into more complex molecules . The compound can be prepared stereoselectively on a multi-mole scale via the addition of iodinemonochloride followed by elimination of hydrogen chloride . In applied research, this chemical is utilized in the manufacturing of materials for automotive parts, including hoses, sealing materials, and O-rings . It is typically supplied as a colorless transparent liquid with a high level of purity (≥99%) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-difluoro-2-iodoethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF2I/c3-2(4)1-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRLFDLSFDDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most well-documented method for preparing 1,1-difluoro-2-iodoethene derivatives involves a lithium-mediated difluorovinylidenation strategy. This approach, reported by Fuchibe et al. (2016), utilizes 1,1,1-trifluoro-2-iodoethane as the starting material. The reaction proceeds through a dehydrohalogenation mechanism facilitated by lithium diisopropylamide (LDA), followed by trapping with electrophiles.

Key Reaction Steps

  • Generation of Lithium Difluorovinylidene :
    LDA deprotonates 1,1,1-trifluoro-2-iodoethane at −93°C, forming a lithium difluorovinylidene intermediate (CF2=C(I)Li\text{CF}_2=\text{C(I)Li}).

    CF3CH2I+LDACF2=C(I)Li+LiF+HN(i-Pr)2\text{CF}_3\text{CH}_2\text{I} + \text{LDA} \rightarrow \text{CF}_2=\text{C(I)Li} + \text{LiF} + \text{HN}(i\text{-Pr})_2
  • Electrophilic Quenching :
    The intermediate reacts with aldehydes (e.g., 3-phenylpropanal) to form β-hydroxyvinyl iodides, which are acetylated in situ to stabilize the product.

Experimental Parameters

  • Temperature : −93°C to −50°C (prevents side reactions).

  • Reagents :

    • LDA (2.2 equiv), THF solvent.

    • Acetic anhydride (1.5 equiv) for acetylation.

  • Yield : 66–72% after purification.

Zinc-Mediated Elimination

A subsequent step involves zinc dust in dimethylformamide (DMF) to eliminate the acetate group, yielding 1,1-difluoroallenes. While this step primarily targets allenes, the intermediate this compound derivatives can be isolated under controlled conditions.

Optimization Insights

  • Zinc Activation : Pre-treatment with HCl, methanol, and ether enhances reactivity.

  • Reaction Time : 70 minutes at room temperature ensures complete conversion.

Halogen Exchange Strategies

Proposed Mechanism

1,1-Dichloroethene could undergo iodination via nucleophilic substitution (SN2) with potassium iodide (KI) in the presence of a Lewis acid (e.g., AlCl₃):

CF2=CHCl+KIAlCl3CF2=CHI+KCl\text{CF}2=\text{CHCl} + \text{KI} \xrightarrow{\text{AlCl}3} \text{CF}_2=\text{CHI} + \text{KCl}

Challenges :

  • Competing elimination reactions may reduce yield.

  • Limited literature evidence for this specific transformation.

Radical Iodination Approaches

Photoinduced Iodination

Radical-mediated iodination of 1,1-difluoroethene (CF2=CH2\text{CF}_2=\text{CH}_2) using iodine (I2\text{I}_2) and a photoinitiator (e.g., AIBN) is theorized but unverified.

Hypothetical Pathway

CF2=CH2+I2hν, AIBNCF2=CHI+HI\text{CF}2=\text{CH}2 + \text{I}2 \xrightarrow{h\nu,\ \text{AIBN}} \text{CF}2=\text{CHI} + \text{HI}

Considerations :

  • Steric and electronic effects may hinder iodine addition to the electron-deficient double bond.

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Reference
Lithium-mediated synthesis66–72%HighModerateFuchibe et al.
Halogen exchangeNot reportedModerateLowAnalogous to
Radical iodinationTheoreticalLowUnprovenN/A

Critical Challenges and Solutions

Stability of Vinyl Iodides

This compound is prone to decomposition via:

  • Elimination : Loss of HI to form 1,1-difluoroacetylene (CFCF\text{CF}≡\text{CF}).

  • Oxidation : Iodine displacement under aerobic conditions.

Mitigation Strategies :

  • Store under inert gas (argon/nitrogen) at −20°C.

  • Use stabilizers (e.g., copper iodide) to suppress radical pathways .

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-iodoethylene involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, synthesis, and applications of 1,1-difluoro-2-iodoethene are best understood in comparison with structurally related trihaloethenes and halogenated alkenes. Below is a detailed analysis:

Reactivity in Cross-Coupling Reactions

  • This compound exhibits superior reactivity in Negishi cross-couplings compared to similar compounds. For example, palladium(0)-catalyzed coupling with aryl halides yields 2,2-difluorostyrenes in up to 92% yield without requiring copper additives . This contrasts with (Z)-1,2-difluoro-1-iodoethene , which necessitates activated zinc and Cu(I)Br to achieve full conversion within six hours .
  • The iodine atom in this compound acts as an excellent leaving group, facilitating metalation and transmetallation steps in cross-couplings. By comparison, 1,1-difluoroethylene (VDF) lacks a halogen substituent capable of participating in such reactions, limiting its utility to polymerization .

Electronic and Steric Effects

  • The electron-withdrawing fluorine atoms at the 1-position stabilize the transition state during cross-coupling by polarizing the double bond, enhancing electrophilicity at the iodine-bearing carbon. This effect is absent in 1,1-dichloroethene , where chlorine’s lower electronegativity results in reduced reactivity .
  • Steric effects : The linear geometry of this compound minimizes steric hindrance during coupling, whereas bulkier analogs like (Z)-1,2-difluoro-1-iodoethene may experience slower reaction kinetics due to spatial constraints .

Biological Activity

1,1-Difluoro-2-iodoethene (CAS No. 598-39-0) is an organofluorine compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₂H₃F₂I
Molecular Weight191.95 g/mol
Boiling Point86.8 - 87 °C
Density2.18 g/cm³

The presence of both fluorine and iodine atoms contributes to its unique reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution and addition reactions. The fluorine atoms enhance the acidity of the α-proton, increasing the compound's reactivity in biological systems. This property allows it to form stable bioisosteres for various pharmacophores, making it an important candidate in drug design.

Key Mechanisms:

  • Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, which can lead to the formation of biologically active derivatives.
  • Addition Reactions : The compound can react with nucleophiles such as thiols and amines, potentially leading to the development of new therapeutic agents.

Applications in Research

This compound has been utilized in several research contexts:

  • Synthesis of Fluorinated Compounds : It serves as a precursor for synthesizing fluorinated organic compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts .
  • Pharmaceutical Development : Researchers are exploring its derivatives for potential use as pharmaceuticals with improved metabolic stability and efficacy .

Case Studies and Research Findings

Numerous studies have investigated the biological activities associated with this compound:

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Photocatalytic Reactions :
    Research demonstrated that this compound could participate in photocatalytic reactions under specific conditions. This property was leveraged to synthesize complex organic molecules efficiently .
  • Radical-Polar Crossover Reactions :
    A recent investigation highlighted its role in radical-polar crossover reactions, showcasing its versatility as a reagent in organic synthesis and its potential implications for creating novel compounds with biological significance .

Q & A

Q. Table 1: Key IR Bands for this compound

Vibration ModeWavenumber (cm⁻¹)Assignment
C-F stretch1120–1200Asymmetric
C-I stretch550–600σ-bond
C=C stretch1650–1700Weak, overlapped

Q. Table 2: Fragmentation Patterns in EI-MS

m/zFragmentRelative Abundance (%)
195[C₂F₂I]⁺100 (base peak)
127[I]⁺85
50[CF₂]⁺45

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